Triethylvinylsilane is an organosilicon compound featuring a reactive vinyl group and a sterically substantial triethylsilyl moiety. It serves as a versatile monomer in polymer chemistry and as a synthetic building block for introducing the triethylsilyl group in organic synthesis. The triethylsilyl (TES) group offers a moderate and often advantageous level of chemical stability, intermediate between the more labile trimethylsilyl (TMS) group and more robust, bulkier silyl groups like tert-butyldimethylsilyl (TBDMS). [1] This positions Triethylvinylsilane as a strategic choice for applications requiring a balance of reactivity and stability, particularly in multi-step synthetic processes and the creation of functional polymers.
Substituting Triethylvinylsilane with close analogs is often unviable due to significant shifts in process-critical physical properties and chemical reactivity. Replacing the ethyl groups with methyl groups, as in Trimethylvinylsilane, drastically lowers the boiling point, complicating handling and reaction control at elevated temperatures. [REFS-1, REFS-2] Conversely, substituting with alkoxysilanes like Vinyltrimethoxysilane introduces hydrolytically unstable Si-O bonds, fundamentally altering the compound's stability profile in the presence of moisture and limiting its use in applications that demand robust, non-hydrolyzable silyl groups. [1] These differences in volatility, steric hindrance, and chemical stability make direct substitution impractical for optimized manufacturing processes and high-performance material formulations.
Triethylvinylsilane offers a substantial processability advantage over its closest structural analog, Trimethylvinylsilane, due to its much higher boiling point. This property allows for a wider operational temperature range in synthetic reactions without requiring pressurized systems, simplifying reactor design and improving safety. It also facilitates easier removal of lower-boiling impurities and solvents through distillation. [REFS-1, REFS-2]
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 146-147 °C |
| Comparator Or Baseline | Trimethylvinylsilane: 55 °C; Vinyltrimethoxysilane: 123 °C |
| Quantified Difference | +91 °C vs. Trimethylvinylsilane; +23 °C vs. Vinyltrimethoxysilane |
| Conditions | Standard atmospheric pressure (literature values). |
The higher boiling point enables safer, more efficient high-temperature processes and simplifies purification, directly impacting process costs and scalability.
The triethylsilyl (TES) group provided by Triethylvinylsilane is significantly more stable towards acidic hydrolysis and certain cleavage conditions than the trimethylsilyl (TMS) group from Trimethylvinylsilane. For example, TMS ethers are readily cleaved under mild basic conditions (e.g., K2CO3 in methanol) where TES ethers remain intact. This differential stability is critical in complex, multi-step syntheses, as it allows the TES group to be retained while other, more labile silyl groups like TMS are selectively removed, enabling orthogonal protection strategies.
| Evidence Dimension | Relative Stability to Cleavage Conditions |
| Target Compound Data | Stable to mild basic conditions (e.g., K2CO3/MeOH) and more resistant to acidic cleavage. |
| Comparator Or Baseline | Trimethylsilyl (TMS) group: Labile under mild basic and acidic conditions. |
| Quantified Difference | Qualitatively higher stability, enabling selective deprotection. |
| Conditions | Standard organic synthesis deprotection protocols. |
This allows for more complex and efficient synthetic routes, making it the preferred choice for producing advanced intermediates where selective deprotection is required.
The replacement of three methyl groups with three larger ethyl groups imparts significant steric bulk to the Triethylvinylsilane monomer. In polymerization reactions (e.g., Ziegler-Natta or anionic), this increased steric hindrance around the vinyl group and the silicon center is expected to influence propagation kinetics and chain packing compared to the less-hindered Trimethylvinylsilane. [1] This structural difference directly translates to modified physical properties in the resulting polymer, such as glass transition temperature (Tg), thermal stability, and mechanical behavior, offering a route to materials not accessible with smaller vinylsilane monomers.
| Evidence Dimension | Steric Hindrance (Qualitative) |
| Target Compound Data | High (three ethyl groups) |
| Comparator Or Baseline | Trimethylvinylsilane: Low (three methyl groups) |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Monomer structure for polymerization. |
For material scientists, selecting this monomer provides a tool to tune the final properties of specialty polysilanes for applications requiring specific thermal or mechanical performance.
Ideal for use in reactions conducted above 60 °C, where the high volatility of analogs like Trimethylvinylsilane (bp 55 °C) would necessitate pressure vessels or lead to significant material loss and difficulty in maintaining stoichiometry. [REFS-1, REFS-2]
Serves as a key building block in multi-step syntheses that employ multiple silyl protecting groups. Its enhanced stability allows it to persist through reaction steps where more labile TMS groups are selectively removed, streamlining complex molecular construction. [1]
Selected as a monomer for producing polymers where the steric bulk of the triethylsilyl side-chains is leveraged to alter chain mobility and intermolecular forces, thereby tuning the glass transition temperature (Tg) and mechanical properties of the final material for specialty applications.
Flammable;Irritant